molecular formula C14H11ClO2 B1454707 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid CAS No. 1181321-00-5

3'-Chloro-2'-methylbiphenyl-3-carboxylic acid

Cat. No.: B1454707
CAS No.: 1181321-00-5
M. Wt: 246.69 g/mol
InChI Key: WATQOCAYEWBYRS-UHFFFAOYSA-N
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Description

3’-Chloro-2’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, characterized by the presence of a chlorine atom and a methyl group on the biphenyl ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and methyl group may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Chloro-2-methylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2-Chloro-3-methylbiphenyl-4-carboxylic acid: Differently substituted, which may affect its chemical and biological properties.

Uniqueness: 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQOCAYEWBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680721
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181321-00-5
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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